

Application Note: 2-Demethylcolchicine – Metabolic Profiling and Tubulin Interaction Kinetics

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Compound of Interest

Compound Name: 2-Demethylcolchicine

CAS No.: 7336-36-9

Cat. No.: B1346099

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Abstract

2-Demethylcolchicine (2-DMC), a primary Phase I metabolite of the alkaloid colchicine, serves as a critical biomarker for CYP3A4 activity and a reference standard in tubulin-binding structure-activity relationship (SAR) studies. Unlike its isomer 3-demethylcolchicine, 2-DMC exhibits significantly reduced tubulin-binding affinity, making it an essential negative control in potency assays. This application note details validated protocols for the LC-MS/MS quantification of 2-DMC in biological matrices and fluorescence-based kinetic assays to characterize its interaction with the colchicine-binding site (CBS) on

-tubulin.

Introduction & Chemical Context

Colchicine is a potent microtubule-destabilizing agent used in the treatment of gout and Familial Mediterranean Fever.[1] Its narrow therapeutic index requires rigorous metabolic

profiling. The primary metabolic pathway involves demethylation by Cytochrome P450 3A4 (CYP3A4), yielding two major monophenolic metabolites:

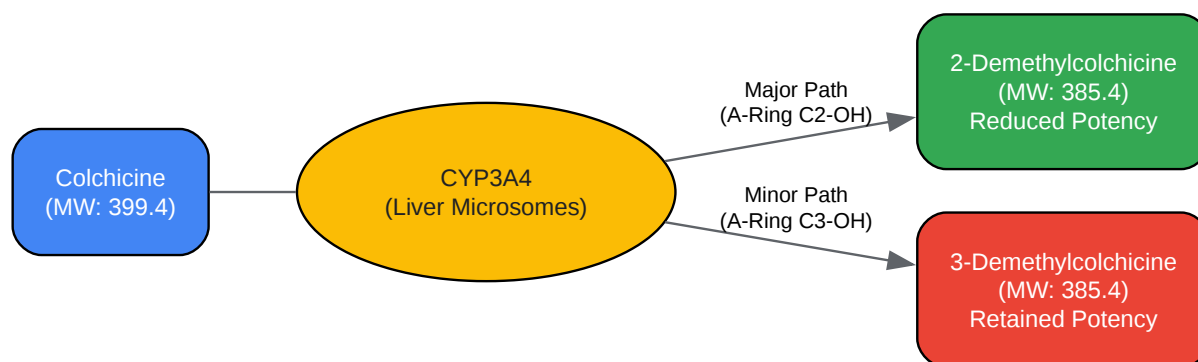
- 3-Demethylcolchicine (3-DMC): Retains high tubulin-binding affinity and cytotoxicity.
- **2-Demethylcolchicine (2-DMC)**: The focus of this guide, characterized by an O-demethylation at the A-ring (position 2). It displays markedly reduced biological activity, providing a unique tool for understanding the pharmacophore requirements of the CBS.

Key Chemical Properties

Property	Specification
CAS Number	102491-80-5
Molecular Formula	C H NO
Molecular Weight	385.41 g/mol
Solubility	Methanol, DMSO, Chloroform (Slightly)
Stability	Light Sensitive (Protect from UV/Ambient light); Store at -20°C
Appearance	Yellow Solid

Metabolic Pathway Visualization

The following diagram illustrates the CYP3A4-mediated biotransformation of colchicine.



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Figure 1: CYP3A4-mediated demethylation of Colchicine. Note the divergence into 2-DMC and 3-DMC.

Experimental Protocols

Module A: LC-MS/MS Quantification of 2-DMC

Objective: To quantify 2-DMC levels in human liver microsomes (HLM) or plasma for metabolic stability or pharmacokinetic studies.

1. Method Principle

2-DMC is extracted using liquid-liquid extraction (LLE) or protein precipitation. Detection is achieved via Triple Quadrupole MS using Multiple Reaction Monitoring (MRM).[2] The loss of the acetyl group is the primary fragmentation pathway, similar to the parent compound.

2. Instrument Parameters

- System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 10% B to 90% B over 3.0 min.

3. MRM Transitions (Optimized)

Analyte	Precursor Ion ()	Product Ion ()	Collision Energy (V)	Role
2-Demethylcolchicine	386.2 [M+H]	344.2	25	Quantifier
386.2 [M+H]	326.1	35	Qualifier	
Colchicine (IS)	400.2 [M+H]	358.2	25	Internal Std

Note: 2-DMC is 14 Da lighter than Colchicine due to the loss of a methyl group (-CH₃).

4. Sample Preparation Protocol

- Thawing: Thaw plasma or microsomal samples at room temperature (protected from light).
- Precipitation: Add 100 μ L of sample to 300 μ L of ice-cold Acetonitrile containing Internal Standard (Deuterated Colchicine or unlabeled Colchicine if separating chromatographically).
- Vortex: Vortex vigorously for 30 seconds.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Injection: Transfer 100 μ L of supernatant to an amber autosampler vial. Inject 2-5 μ L.

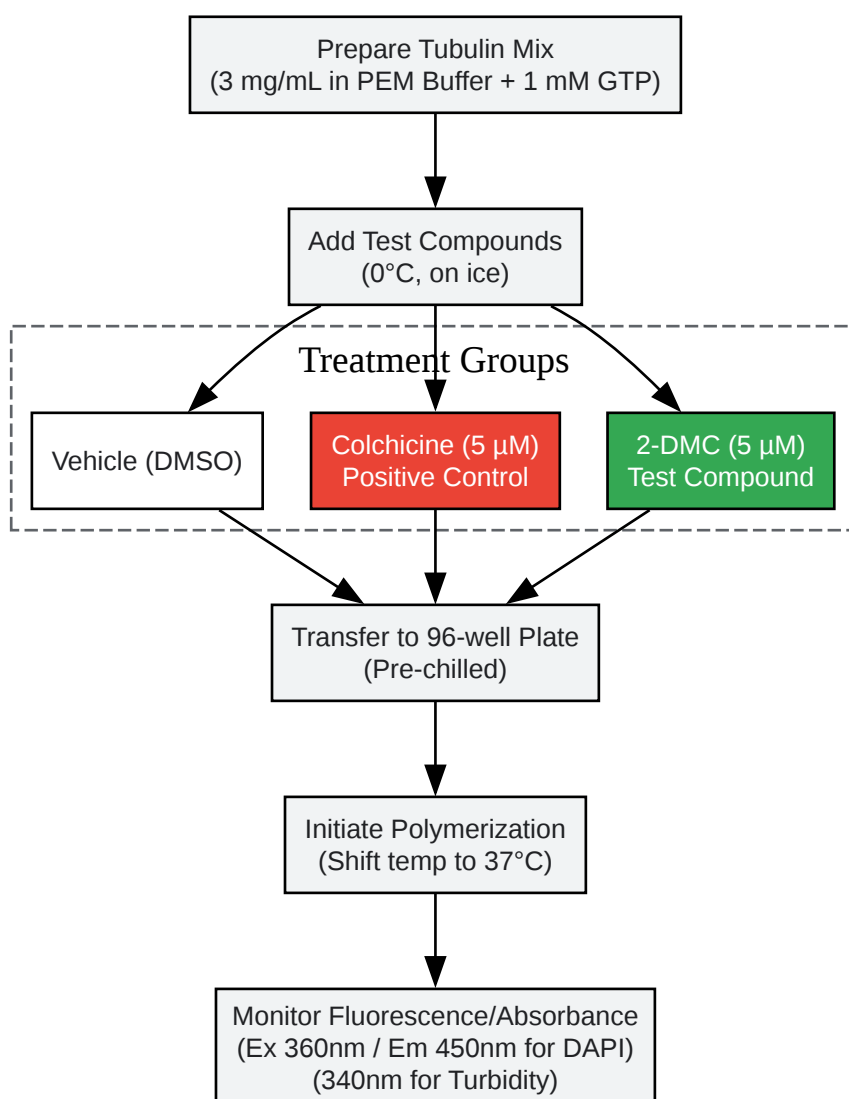
Module B: In Vitro Tubulin Polymerization Assay

Objective: To demonstrate the reduced binding affinity of 2-DMC compared to Colchicine. This assay validates the structural requirement of the 2-methoxy group for high-affinity tubulin binding.

1. Reagents

- Purified Tubulin: >99% pure from bovine brain (10 mg/mL stock).
- GTP Stock: 100 mM Guanosine Triphosphate.
- PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
- Reporter: DAPI (4',6-diamidino-2-phenylindole) or turbidity measurement at 340 nm.

2. Experimental Workflow



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Figure 2: Tubulin Polymerization Inhibition Workflow.

3. Detailed Procedure

- Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
- Compound Addition:
 - Control: Add DMSO (1% v/v final).
 - Standard: Add Colchicine (Final concentration 5 μ M).
 - Test: Add **2-Demethylcolchicine** (Final concentration 5 μ M).
- Incubation: Transfer 100 μ L/well into a pre-chilled 96-well half-area plate.
- Measurement: Place in a plate reader pre-heated to 37°C.
- Kinetics: Measure absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.
- Analysis: Calculate the

(rate of polymerization) and the % Inhibition relative to the Vehicle control.

4. Expected Results

- Vehicle: Rapid increase in OD340 (sigmoidal curve) indicating microtubule assembly.
- Colchicine (5 μ M): Flat line or very slow increase (Complete inhibition).
- 2-DMC (5 μ M): Partial inhibition or curve similar to vehicle (Reduced potency). Note: 2-DMC typically requires 10-50x higher concentrations to achieve the same inhibition as Colchicine.

Comparative Data Summary

The following table summarizes the biological and chemical distinctions between the parent compound and the 2-DMC metabolite.

Parameter	Colchicine (Parent)	2-Demethylcolchicine (Metabolite)
Tubulin Binding Site	High Affinity (K ~ 0.5 μ M)	Low Affinity
IC (MCF-7 Cells)	~10 nM	> 100 nM
Primary Metabolism	Substrate of CYP3A4/P-gp	Product of CYP3A4
Fluorescence	Low intrinsic fluorescence	Enhanced fluorescence upon tubulin binding
Toxicity Profile	High (GI/Neuromuscular)	Reduced Cytotoxicity

References

- Tateishi, T., et al. (1997). "Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation." *Biochemical Pharmacology*.
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- FDA Adverse Event Reporting System (FAERS). "Drugs That Interact With Colchicine Via Inhibition of Cytochrome P450 3A4."

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Sources

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- 2. forensicrti.org [forensicrti.org]
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